Product packaging for L-Ribulose(Cat. No.:CAS No. 2042-27-5)

L-Ribulose

Cat. No.: B1680624
CAS No.: 2042-27-5
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-UCORVYFPSA-N
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Description

Historical Perspectives on the Discovery and Initial Characterization of L-Ribulose

The exploration of this compound's place in biochemistry is linked to the broader study of pentose (B10789219) metabolism. While the naturally occurring D-ribose was identified as a fundamental component of nucleic acids in the early 20th century, the L-enantiomers of ribose and its ketose counterpart, ribulose, were initially subjects of chemical synthesis. L-ribose was first synthesized in 1891. wikipedia.org The characterization of this compound in biological systems emerged as researchers investigated the metabolic pathways utilized by microorganisms to process various sugars. Studies on the degradation of L-arabinose in bacteria, such as Escherichia coli, were crucial in identifying this compound as a transient intermediate. nih.govwikidata.org The enzymatic conversion of L-arabinose to this compound by L-arabinose isomerase marked a significant step in understanding its initial biochemical characterization. researchgate.netntou.edu.tw

This compound as a Ketopentose and its Stereochemical Relationship to Other Sugars

This compound is formally classified as a ketopentose. wikipedia.orgebi.ac.ukdbpedia.org This designation indicates that it is a monosaccharide containing five carbon atoms and possessing a ketone functional group, typically located at the second carbon position. Its molecular formula is C₅H₁₀O₅. wikipedia.orgebi.ac.uk As a pentose, it is a structural isomer of other five-carbon sugars like ribose, arabinose, xylose, and lyxose, as well as their respective ketose forms.

Stereochemically, this compound is the enantiomer of D-ribulose. wikipedia.orgebi.ac.ukdbpedia.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The stereochemistry of this compound at carbons 3 and 4 mirrors that of the aldopentoses L-ribose and L-arabinose. wikipedia.orgebi.ac.ukdbpedia.org this compound is also an isomer of L-ribose, differing in the placement of the carbonyl group (ketone in this compound, aldehyde in L-ribose). researchgate.netmedchemexpress.comnih.govglpbio.comchemsrc.comresearchgate.netresearchgate.net In aqueous solutions, this compound can exist in dynamic equilibrium between its open-chain form and cyclic furanose forms (five-membered rings), specifically as alpha-L-ribulofuranose and beta-L-ribulofuranose. wikidata.org

Significance of Rare Sugars in Contemporary Biochemistry

Rare sugars are defined as monosaccharides and their derivatives that occur in limited quantities in nature, distinguishing them from abundant sugars like glucose and fructose (B13574). sci-hub.senih.govbidmc.orgresearchgate.net this compound falls under this category. The study of rare sugars has gained considerable momentum in contemporary biochemistry due to their diverse biological activities and potential applications across various industries. researchgate.netnih.govresearchgate.netsci-hub.senih.gov

The significance of rare sugars, including this compound, is multifaceted:

Bioactivity and Health Effects: Research indicates that some rare sugars possess beneficial physiological properties, including roles in metabolic health and potential therapeutic applications. sci-hub.senih.govresearchgate.net

Building Blocks for Synthesis: Many rare sugars, particularly L-isomers like this compound, serve as valuable chiral synthons and precursors for the production of pharmaceuticals, such as L-nucleoside analogues used in antiviral and anticancer therapies. researchgate.netmedchemexpress.comnih.govglpbio.comchemsrc.comresearchgate.netresearchgate.net

Insights into Metabolism: Investigating the metabolic pathways involving rare sugars provides deeper insights into the intricacies of carbohydrate metabolism in different organisms and can reveal novel enzymatic activities.

Biotechnological Production: The scarcity of rare sugars in natural sources has driven the development of efficient production methods, particularly enzymatic and microbial bioconversion techniques, which often utilize more common sugars as starting materials. researchgate.netsci-hub.se Enzymatic strategies, such as the "Izumoring" approach, are employed for the targeted synthesis of various rare sugars. researchgate.netnih.gov

The growing interest and advancements in the production and characterization of rare sugars underscore their increasing importance in both fundamental biochemical research and applied biotechnology. sci-hub.senih.gov

Overview of this compound's Roles in Metabolic Pathways

This compound is primarily recognized for its role as an intermediate in the metabolic pathways of other pentoses, particularly in microorganisms. A prominent example is its involvement in the utilization of L-arabinose by various bacteria. researchgate.nethmdb.canih.govasm.org In this pathway, L-arabinose is converted to this compound through the action of L-arabinose isomerase. researchgate.netasm.orgmdpi.com Subsequently, this compound is phosphorylated by L-ribulokinase to yield this compound-5-phosphate. asm.org This phosphorylated form is then epimerized by this compound-5-phosphate 4-epimerase to produce D-xylulose-5-phosphate, a key intermediate in the pentose phosphate (B84403) pathway. asm.orgontosight.aiwikipedia.orgwisc.edu The pentose phosphate pathway is vital for generating NADPH, essential for reductive biosynthesis, and for producing precursors for nucleotide synthesis. ontosight.ai

While D-ribulose-1,5-bisphosphate is central to carbon fixation in photosynthesis, this compound-5-phosphate also participates in metabolic interconversions, contributing to cellular redox balance and providing building blocks for nucleic acid synthesis in non-photosynthetic contexts. ontosight.ainumberanalytics.comencyclopedie-environnement.orgwikipedia.org

Furthermore, this compound is involved in a reversible isomerization with L-ribose, catalyzed by the enzyme L-ribose isomerase. researchgate.netresearchgate.net This enzymatic interconversion is particularly relevant for the biotechnological production of L-ribose from L-arabinose, often proceeding via this compound as an intermediate. researchgate.netntou.edu.twresearchgate.netresearchgate.net

The metabolic roles of this compound, primarily observed in microbial systems, highlight its significance in the biochemical transformations of less common sugars and its position as a precursor for the synthesis of important biomolecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1680624 L-Ribulose CAS No. 2042-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-UCORVYFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315019
Record name L-Erythro-2-Pentulose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2042-27-5, 551-84-8, 488-84-6
Record name L-erythro-2-Pentulose
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Record name Ribulose, L-
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Record name D-Xylulose
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Record name L-Erythro-2-Pentulose
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Record name D-erythro-pent-2-ulose
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Record name RIBULOSE, L-
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Metabolic Pathways Involving L Ribulose

L-Arabinose Metabolism and the L-Ribulose Intermediate

The bacterial L-arabinose metabolic pathway involves three primary enzymes encoded by the araBAD operon: L-arabinose isomerase (AraA), L-ribulokinase (AraB), and this compound-5-phosphate 4-epimerase (AraD). nih.govnih.govwikipedia.org this compound is the direct product of the first step in this pathway. wikipedia.org

Enzymatic Conversion of L-Arabinose to this compound by L-Arabinose Isomerase (L-AI)

The initial and rate-limiting step in L-arabinose metabolism is the isomerization of L-arabinose to this compound, catalyzed by the enzyme L-arabinose isomerase (L-AI), also known as L-arabinose ketol-isomerase (EC 5.3.1.4). wikipedia.orgqmul.ac.ukexpasy.org This reaction involves the interconversion between the aldose form (L-arabinose) and the ketose form (this compound) of the sugar. qmul.ac.ukexpasy.orgwikipedia.org The enzyme binds to β-L-arabinopyranose and facilitates ring opening to an open-chain conformation, where the isomerization occurs via an ene-diol mechanism. qmul.ac.ukexpasy.org

Characterization of L-Arabinose Isomerase from Various Microorganisms (e.g., Geobacillus thermodenitrificans, Thermotoga maritima MSB8)

L-arabinose isomerases have been characterized from a variety of microorganisms, reflecting the widespread ability of bacteria to metabolize L-arabinose. jmb.or.kroup.commdpi.commdpi.comacs.org These enzymes can differ in their optimal temperature, pH, and metal ion requirements. oup.commdpi.commdpi.comfrontiersin.orgnih.govplos.org

For instance, L-AI from Geobacillus thermodenitrificans has been studied for its thermostability and activity, particularly in the context of producing L-ribose and this compound. acs.orgnih.gov This enzyme is reported to have an optimal temperature of 65 °C and optimal pH of 8.5. tandfonline.com

L-AI from the hyperthermophilic bacterium Thermotoga maritima MSB8 is known for its exceptional thermostability, retaining significant activity even after incubation at 90 °C. oup.commdpi.com Its optimal temperature is around 90 °C and optimal pH is 7.5. tandfonline.com

L-AI from Lactobacillus plantarum NC8, a mesophilic bacterium, shows optimal activity at 60 °C and pH 7.5, but is notable for its stability at acidic pH, retaining substantial activity at pH 5-5.5. oup.com This enzyme functions as a hexamer composed of six identical subunits and requires divalent cations like Co2+ and Mn2+ for maximal activity and thermostability. oup.com

L-AI from Bifidobacterium adolescentis shows maximum activity at pH 6.5 and 55°C and can utilize both D-galactose and L-arabinose as substrates, though with different kinetic parameters. frontiersin.org

L-AI from Clostridium hylemonae exhibits optimal activity at 50°C and pH 7-7.5 and requires Mg2+ as a cofactor. plos.org

Kinetic Studies of L-Arabinose Isomerase Activity

Kinetic studies provide insights into the efficiency and substrate specificity of L-arabinose isomerase from different sources. Parameters such as Michaelis constant (Km) and catalytic efficiency (kcat/Km) are determined. oup.comfrontiersin.orgplos.org

For the L-AI from Lactobacillus plantarum NC8, the apparent Km for L-arabinose was determined to be 43.4 mM, with a catalytic efficiency (kcat/Km) of 15.5 mM-1 min-1. oup.com The enzyme also exhibits activity towards D-galactose, with a higher Km (69.7 mM) and lower catalytic efficiency (1.6 mM-1 min-1), indicating a preference for L-arabinose as the physiological substrate. oup.com

The L-AI from Bifidobacterium adolescentis showed a Km for L-arabinose of 40.2 mM and a kcat/Km of 8.6 mM-1 min-1. frontiersin.org Interestingly, this enzyme displayed a lower Km (22.4 mM) and higher Vmax for D-galactose, suggesting a higher catalytic efficiency towards D-galactose compared to L-arabinose. frontiersin.org

L-AI from Clostridium hylemonae showed a Km of 92.8 mM for L-arabinose and a kcat/Km of 46.85 mM-1 min-1. mdpi.com

These variations in kinetic parameters highlight the diverse properties of L-arabinose isomerases across different microbial species.

Here is a table summarizing some kinetic parameters of L-AIs from various sources:

SourceSubstrateKm (mM)Vmax (U/mg)kcat (min-1)kcat/Km (mM-1 min-1)
Lactobacillus plantarum NC8L-Arabinose43.44067315.5
Lactobacillus plantarum NC8D-Galactose69.771171.6
Bifidobacterium adolescentisD-Galactose22.4489-9.3
Bifidobacterium adolescentisL-Arabinose40.2275.1-8.6
Clostridium hylemonaeL-Arabinose92.8--46.85
Clostridium hylemonaeD-Galactose251.6--2.34

Note: Some values might not be reported (NR) or directly available in the provided snippets (-).

Factors Influencing L-Arabinose to this compound Conversion Equilibrium

The enzymatic isomerization of L-arabinose to this compound is a reversible reaction that reaches an equilibrium. wikipedia.orggithub.iosci-hub.se The equilibrium typically favors the formation of L-arabinose over this compound. github.iosci-hub.se For example, the equilibrium ratio of L-arabinose to this compound has been reported to be around 90:10 under certain conditions. github.iosci-hub.se

Factors that can influence this equilibrium include temperature, pH, and the presence of certain ions or compounds. Elevated temperatures (≥70 °C) can sometimes lead to a higher conversion yield and faster reaction rate. oup.com The presence of divalent metal ions, such as Co2+ and Mn2+, is often required for optimal L-AI activity and can influence the equilibrium. qmul.ac.ukexpasy.orgoup.commdpi.comnih.govplos.org

Furthermore, the equilibrium can be shifted towards this compound formation by coupling the L-AI reaction with other processes that consume this compound. One method explored is the use of a second enzyme, such as fructokinase or mannose-6-phosphate (B13060355) isomerase, which phosphorylates this compound, effectively removing it from the equilibrium and driving the initial isomerization forward. nih.govgithub.iosci-hub.se Another approach involves the addition of compounds like borate (B1201080), which can complex with this compound and shift the equilibrium. nih.gov Studies have shown that borate addition can be essential for high conversion yields of L-arabinose to this compound, particularly at higher pH and temperature. nih.gov

Subsequent Metabolism of this compound-5-Phosphate

Following its formation, this compound is further metabolized in the pathway. The next step involves the phosphorylation of this compound to this compound-5-phosphate. nih.govjmb.or.krnih.govwikipedia.org

L-Ribulokinase (AraB) Activity and this compound Phosphorylation

The phosphorylation of this compound is catalyzed by the enzyme L-ribulokinase (AraB). jmb.or.krnih.govwikipedia.orgresearchgate.net This enzyme utilizes ATP to add a phosphate (B84403) group to this compound, forming this compound-5-phosphate. nih.gov This reaction is generally considered irreversible in the context of the L-arabinose metabolic pathway.

L-ribulokinase from Clostridium acetobutylicum has been characterized and shown to be highly specific for this compound, being incapable of phosphorylating other sugars like D-xylulose, D-glucose, D-fructose, and D-ribose. nih.gov The conversion of this compound to this compound-5-phosphate by AraK (L-ribulokinase) has been directly detected using techniques like HPLC. nih.gov

L-ribulokinase from Bacillus halodurans has been studied to understand its substrate recognition and phosphorylation mechanism. researchgate.net Structural analysis revealed that this compound binds in a cleft between two domains of the enzyme, interacting with specific amino acid residues. researchgate.net Unlike some other kinases, L-ribulokinase exhibits a degree of diversity in substrate selectivity, capable of phosphorylating all four 2-ketopentose sugars with comparable catalytic rates. researchgate.net

This compound-5-phosphate is a key intermediate that is subsequently converted to D-xylulose-5-phosphate by this compound-5-phosphate 4-epimerase (AraD), allowing entry into the pentose (B10789219) phosphate pathway. jmb.or.krnih.govwikipedia.org

This compound-5-Phosphate 4-Epimerase (AraD) Activity and Conversion to D-Xylulose-5-Phosphate

This compound-5-phosphate 4-epimerase, also known as AraD (EC 5.1.3.4), is an enzyme that catalyzes the reversible interconversion of this compound 5-phosphate and D-xylulose 5-phosphate. wikipedia.orgqmul.ac.uk This enzyme is involved in the degradation of L-arabinose in some bacteria, converting intracellular L-arabinose through a series of steps into D-xylulose-5-phosphate. wikipedia.orguniprot.org The epimerization catalyzed by AraD proceeds via a retro-aldol cleavage and subsequent aldol (B89426) reaction mechanism, involving the cleavage of the carbon-carbon bond between C-3 and C-4 of this compound 5-phosphate. wikipedia.orgebi.ac.uk This process is analogous to a class II aldolase (B8822740) reaction and involves a metal-stabilized enolate intermediate. uniprot.orgebi.ac.uk The catalytic mechanism involves the abstraction of a proton from the hydroxyl group on C-4, followed by bond cleavage and rotation of the intermediate, and then regeneration of the C-C bond with inversion of stereochemistry at C-4. wikipedia.orgebi.ac.uk Specific residues, such as tyrosine and aspartate, act as acid-base catalysts in this reaction. ebi.ac.uk AraD typically requires a divalent cation for activity, with Zn2+ being identified as a physiological metal cofactor in Escherichia coli. qmul.ac.uk

Integration with the Pentose Phosphate Pathway

This compound 5-phosphate and its epimerization product, D-xylulose 5-phosphate, are key intermediates in the pentose phosphate pathway (PPP). ontosight.aiwikipedia.orgontosight.ai The conversion of this compound 5-phosphate to D-xylulose 5-phosphate by this compound-5-phosphate 4-epimerase allows for the entry of carbon from L-arabinose metabolism into the PPP. wikipedia.orgebi.ac.ukebi.ac.uk In the non-oxidative phase of the PPP, D-xylulose 5-phosphate, along with ribose 5-phosphate, is further metabolized to generate precursors for nucleotide synthesis and intermediates that can enter glycolysis and gluconeogenesis, contributing to energy metabolism and glucose homeostasis. ontosight.ainih.gov In plants, ribulose 5-phosphate (the D-enantiomer) is converted to ribulose-1,5-bisphosphate, a crucial substrate for carbon fixation in photosynthesis. ontosight.ainih.govwikipedia.org While this compound 5-phosphate's direct role in the Calvin cycle is not typically highlighted, its interconversion with D-xylulose 5-phosphate connects L-arabinose metabolism to this central pathway via the PPP. wikipedia.orgebi.ac.ukebi.ac.uk

L-Ribose Metabolism and this compound

This compound is closely linked to the metabolism of L-ribose, its aldose isomer. researchgate.netresearchgate.netnih.gov

Isomerization of L-Ribose to this compound by L-Ribose Isomerase (L-RI)

The reversible isomerization between L-ribose and this compound is catalyzed by the enzyme L-ribose isomerase (L-RI, EC 5.3.1.B3). researchgate.netnih.govntou.edu.twx-mol.net This enzyme facilitates the conversion of the aldopentose L-ribose into the ketopentose this compound. ontosight.ai L-RI is considered a rare enzyme. nih.gov

Enzymatic Properties and Mechanism of L-Ribose Isomerase

L-ribose isomerase catalyzes the aldose-ketose isomerization via a mechanism that involves the opening of the L-ribose ring structure, followed by isomerization through a cis-enediol intermediate, and subsequent ring closure to form this compound. ontosight.ainih.gov Studies on L-ribose isomerase from Cellulomonas parahominis and Acinetobacter sp. strain DL-28 indicate that glutamate (B1630785) residues act as acid/base catalysts in this reaction. nih.govrcsb.org While some L-RIs may not require metal ions for activity, others, like the enzyme from Cohnella laevoribosii, are activated by Mn2+. ntou.edu.twasm.org L-RI can exhibit broad substrate specificity, isomerizing other sugars besides L-ribose and this compound. researchgate.netrcsb.org

Structural Analysis of L-Ribose Isomerase (e.g., Cupin-type β-barrel, Homotetramer Structure)

Structural analyses of L-ribose isomerases, such as those from Acinetobacter sp. strain DL-28 and Cellulomonas parahominis, reveal a cupin-type β-barrel structure. researchgate.netresearchgate.netnih.govrcsb.org The catalytic site is located between two large β-sheets and often contains a bound metal ion. nih.govrcsb.org In its crystal form, L-ribose isomerase from Acinetobacter sp. strain DL-28 forms a homotetramer structure. researchgate.netresearchgate.netnih.govnih.gov The homotetramer structure appears to be essential for enzyme activity and contributes to the structural stability of individual subunits. rcsb.org

Sources and Characteristics of L-RI from Different Organisms (e.g., Acinetobacter sp.)

L-ribose isomerase has been identified and characterized from various microorganisms. The enzyme from Acinetobacter sp. strain DL-28 is a notable example, being one of the first L-RIs discovered. researchgate.netresearchgate.netnih.govnih.gov This enzyme catalyzes the reversible isomerization between L-ribose and this compound and shows high activity towards L-ribose. nih.gov L-RIs have also been found in other organisms, such as Cellulomonas parahominis and Cryobacterium sp. N21, exhibiting varying enzymatic properties and substrate specificities. researchgate.netx-mol.netrcsb.org For instance, the L-RI from Cryobacterium sp. N21 shows optimal activity at pH 9.0 and 35°C. x-mol.net The L-RI from Geodermatophilus obscurus DSM 43160 is stable at pH 7-9 and retains significant activity at 40°C. ntou.edu.tw Research continues to explore L-RIs from different sources for potential applications in the bioproduction of rare sugars like this compound and L-ribose. researchgate.netnih.govx-mol.netnih.gov

Role of Mannose-6-Phosphate Isomerase (MPI) in this compound/L-Ribose Interconversion

Mannose-6-phosphate isomerase (MPI), also known as phosphoriboisomerase, is an enzyme that catalyzes the interconversion between D-ribose-5-phosphate and D-ribulose-5-phosphate in the pentose phosphate pathway. While its primary role is with phosphorylated sugars, some isomerases can act on free sugars. The interconversion between this compound and L-ribose is a key step in the metabolism or bioproduction of these rare sugars. nih.govgithub.io Although MPI is typically associated with mannose-6-phosphate and fructose-6-phosphate, related isomerases can facilitate the this compound/L-ribose conversion. wikipedia.org

Substrate Specificity and Catalytic Efficiency of MPI

While standard MPI (acting on mannose-6-phosphate) does not directly catalyze the this compound/L-ribose interconversion, isomerases with broader substrate specificity or engineered variants can perform this reaction. The efficiency of such an enzymatic conversion depends on the enzyme's affinity for this compound and L-ribose and its catalytic rate. Research into enzymes capable of this interconversion focuses on understanding their substrate binding sites and catalytic mechanisms to improve efficiency.

Engineering MPI for Enhanced this compound Isomerization

Engineering of isomerases, including those with potential activity on pentoses, is explored to enhance the yield and specificity of this compound production from L-ribose or vice versa. This involves modifying the enzyme's active site through techniques like site-directed mutagenesis to improve substrate binding or catalytic turnover for this compound. fishersci.caucdavis.edunih.gov For instance, studies on enzymes involved in L-arabinose to this compound conversion have utilized enzyme engineering to alter substrate specificity and improve conversion efficiency. github.ioresearchgate.netsci-hub.se

Alternative Pathways and Related Enzymes

This compound can be involved in metabolic pathways beyond direct interconversion with L-ribose, often linked to the metabolism of other pentoses and sugar alcohols.

Ribitol (B610474) to this compound Conversion

Ribitol, a sugar alcohol, can serve as a precursor for this compound production in certain microorganisms. Enzymes like ribitol dehydrogenase catalyze the oxidation of ribitol to this compound. github.ioresearchgate.netwikipedia.orgfishersci.sefishersci.ca This conversion is utilized in some bioprocesses for the production of this compound. nih.govgithub.ioresearchgate.netsci-hub.se For example, enzymes from Acetobacter aceti and Gluconobacter oxydans have been shown to catalyze the oxidation of ribitol to this compound. github.ioresearchgate.netsci-hub.se

L-Xylulose to this compound Epimerization by this compound 3-Epimerase

This compound and L-xylulose are epimers, differing in the configuration at the C-3 carbon. researchgate.net The interconversion between L-xylulose and this compound is catalyzed by this compound 3-epimerase. wikipedia.orgresearchgate.netgenome.jp This enzyme plays a role in pathways involving the metabolism of L-xylulose. researchgate.netasm.orgebi.ac.uknih.gov The equilibrium of this epimerization reaction typically favors L-xylulose. researchgate.net In Escherichia coli, L-xylulose-5-phosphate 3-epimerase (UlaE) is involved in the anaerobic utilization of L-ascorbate, catalyzing the epimerization of L-xylulose-5-phosphate to this compound-5-phosphate. asm.orgebi.ac.uknih.gov

Connections to Formaldehyde (B43269) Fixation Pathways (e.g., Ribulose Monophosphate Pathway)

While D-ribulose-1,5-bisphosphate is a central molecule in the Calvin cycle for carbon fixation in photosynthesis, and D-ribulose-5-phosphate is an intermediate in the pentose phosphate pathway, this compound also has connections to metabolic pathways. ontosight.aiontosight.ainumberanalytics.com The Ribulose Monophosphate Pathway is a formaldehyde fixation pathway found in some microorganisms. This pathway utilizes ribulose-5-phosphate (typically the D-isomer) to condense with formaldehyde. While this compound itself is not a direct intermediate in the canonical Ribulose Monophosphate Pathway, the structural similarity to D-ribulose and its phosphorylated derivatives suggests potential links or analogous reactions in specific organisms or engineered pathways. nih.gov this compound-5-phosphate is an intermediate in some metabolic routes, such as the anaerobic utilization of L-ascorbate, which feeds into the pentose phosphate pathway. asm.orgebi.ac.uknih.govontosight.ai The pentose phosphate pathway is linked to central carbon metabolism and the production of precursors for various biosynthetic processes. ontosight.aiontosight.ainumberanalytics.com

Enzymology and Biochemical Mechanisms of L Ribulose Transformations

Kinetic and Mechanistic Studies of L-Ribulose-Converting Enzymes

Kinetic and mechanistic studies provide insights into the catalytic efficiency, substrate binding, and reaction pathways utilized by enzymes that act upon this compound. These studies often involve determining kinetic parameters such as Km, kcat, and Vmax under varying conditions, as well as investigating the step-by-step chemical transformations that occur at the enzyme's active site.

Detailed Reaction Mechanisms of Isomerases (e.g., L-Arabinose Isomerase, L-Ribose Isomerase, Ribose-5-Phosphate (B1218738) Isomerase)

Isomerases involved in this compound metabolism typically catalyze the aldose-ketose isomerization via an enediol intermediate mechanism. qmul.ac.ukexpasy.org

L-Arabinose Isomerase (L-AI) : This enzyme catalyzes the reversible isomerization of L-arabinose to this compound. wikipedia.orgqmul.ac.ukexpasy.orgacs.org The mechanism involves the opening of the pyranose ring of β-L-arabinopyranose, followed by the isomerization through a cis-enediol intermediate, and subsequent ring closure to form this compound. qmul.ac.ukexpasy.org Studies have utilized computational methods like QM/MM molecular dynamics to understand the catalytic process and the influence of mutations on activity. github.ionih.govresearchgate.net

L-Ribose Isomerase (L-RI) : L-RI catalyzes the reversible isomerization between L-ribose and this compound. ontosight.airesearchgate.netresearchgate.netresearchgate.net Similar to L-AI, the mechanism involves ring opening and isomerization via an enediol intermediate, often facilitated by acid/base catalysts in the active site. ontosight.aircsb.org

Ribose-5-Phosphate Isomerase (RPI) : While primarily known for the interconversion of ribose 5-phosphate and ribulose 5-phosphate in the pentose (B10789219) phosphate (B84403) pathway, some isomerases acting on phosphorylated sugars can also be relevant. ontosight.aiwikipedia.org this compound-5-phosphate 4-epimerase, for instance, catalyzes the epimerization of this compound 5-phosphate to D-xylulose 5-phosphate through a retro-aldol cleavage and subsequent aldol (B89426) reaction involving a metal-stabilized enediolate intermediate. wikipedia.orgebi.ac.uk

Influence of Cofactors and Metal Ions on Enzyme Activity and Stability

Many isomerases involved in sugar metabolism, including those acting on this compound, require divalent metal ions for optimal activity and stability. qmul.ac.ukasm.org These metal ions often play crucial roles in substrate binding, stabilization of intermediates (such as the enediolate), and facilitating catalytic residues.

For L-arabinose isomerase, studies have shown a requirement for divalent metal ions, with Mn2+ being preferred by the Escherichia coli enzyme. qmul.ac.ukexpasy.org

L-ribose isomerase activity can be enhanced by metal ions such as Mn2+ and Co2+. researchgate.netresearchgate.net The specific metal ion preference and optimal concentration can vary depending on the source of the enzyme. For example, a mannose-6-phosphate (B13060355) isomerase from Thermus thermophilus showed maximal activity for this compound isomerization in the presence of Cu2+ at an optimal concentration of 0.5 mM, while Fe2+ inhibited activity. asm.orgnih.gov Another mannose-6-phosphate isomerase from Bacillus subtilis showed highest activity with Co2+. asm.org

The presence of metal ions can also influence the thermostability of these enzymes. nih.gov

Substrate Specificity Profiling of Key Enzymes

Enzymes that transform this compound exhibit varying degrees of substrate specificity. While some are highly specific for this compound or its phosphorylated form, others can act on a range of related sugars.

L-arabinose isomerase is primarily specific for L-arabinose, converting it to this compound. wikipedia.orgqmul.ac.uk However, some L-arabinose isomerases can also act on other substrates, such as converting D-galactose to D-tagatose. qmul.ac.ukmdpi.com

L-ribose isomerase is known to catalyze the reversible isomerization between L-ribose and this compound. ontosight.airesearchgate.netresearchgate.net Some L-RIs can also show activity towards other sugars like D-xylulose, D-lyxose, D-talose, D-tagatose, D-mannose, and D-fructose. researchgate.net

Mannose-6-phosphate isomerases, while typically acting on phosphorylated hexoses, have been found to exhibit activity towards this compound, converting it to L-ribose. asm.orgnih.govasm.orgnih.gov A mannose-6-phosphate isomerase from Bacillus subtilis showed the highest activity for this compound among all tested pentoses and hexoses, and its isomerization activity was specific for aldose substrates with similarly oriented hydroxyl groups at the C-2 and C-3 positions. asm.org

Substrate specificity can be quantified by comparing kinetic parameters (e.g., kcat/Km) for different substrates. For the Bacillus subtilis mannose-6-phosphate isomerase, the kcat/Km for this compound was 2.5-fold higher than that for L-ribose. asm.org

Here is a table summarizing some kinetic parameters for enzymes acting on this compound:

Enzyme SourceSubstrateKm (mM)kcat (min-1)kcat/Km (min-1 mM-1)ConditionsReference
Mycetocola miduiensis L-RIseL-ribose42.489259.26217.4340 °C, pH 7.5, 50 mM sodium phosphate buffer researchgate.net
Bacillus subtilis MPIThis compound849-43.5 s-1 (2610 min-1)40 °C, pH 7.5, 0.5 mM Co2+ asm.org
Bacillus subtilis MPIL-ribose--17.6 s-1 (1056 min-1)40 °C, pH 7.5, 0.5 mM Co2+ asm.org
Geobacillus thermodenitrificans MPI (Wild-type)This compound---70 °C, pH 7, 1 mM Co2+ nih.gov
Geobacillus thermodenitrificans MPI (Triple Variant)This compound--7.1x Wild-type70 °C, pH 7, 1 mM Co2+ nih.gov
Cryobacterium sp. N21 L-RIseL-ribose37.810416275.4335 °C, pH 9.0, glycine (B1666218) buffer researchgate.net
Escherichia coli L-Ru5P 4-epimeraseThis compound 5-phosphate-10.6 - 20.4 s-1-pH 7 (for 10.6 s-1) uniprot.org

Structural Biology of this compound-Binding Proteins and Enzymes

Structural biology techniques provide high-resolution information about the three-dimensional structures of enzymes and their complexes with substrates or inhibitors, revealing details about active site architecture, substrate binding modes, and conformational changes during catalysis.

X-ray Crystallography and NMR Spectroscopy of Enzymes Involved in this compound Metabolism

For instance, the crystal structure of L-ribose isomerase from Acinetobacter sp. DL28 in complex with this compound revealed a cupin-type β-barrel structure with the catalytic site located between two large β-sheets, containing a bound metal ion. researchgate.netrcsb.org The structure also showed the involvement of specific glutamate (B1630785) residues as acid/base catalysts in the isomerization mechanism. rcsb.org

The crystal structure of Escherichia coli L-arabinose isomerase has also been reported. wikipedia.org

While X-ray crystallography provides static snapshots, NMR spectroscopy can offer information about protein dynamics and conformational changes in solution. However, detailed NMR studies specifically on this compound-bound enzymes were not prominently found in the search results.

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Computational modeling and molecular dynamics (MD) simulations are valuable tools for complementing experimental structural data and investigating the dynamic behavior of enzymes and their interactions with substrates at an atomic level. fishersci.ca These methods can provide insights into substrate binding poses, the flexibility of the active site, the energy profiles of reaction pathways, and the influence of mutations.

Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations have been applied to study the mechanism of enzymes involved in this compound production, such as pyranose 2-oxidase variants used in enzymatic cascades to convert L-arabinose to this compound. github.ionih.govresearchgate.net These simulations helped to understand how mutations affect substrate binding and catalytic rates by influencing steric effects and facilitating hydride transfer. github.ionih.govresearchgate.net

Molecular dynamics simulations have also been used to study the dynamics of other enzymes involved in carbohydrate metabolism, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), providing insights into subunit interactions and substrate migration channels. slu.senih.gov While these studies are not directly on this compound converting isomerases, they demonstrate the applicability of MD simulations in understanding the dynamics of sugar-processing enzymes.

Computational modeling can also be used to predict the binding modes of this compound in the active sites of enzymes based on known structures of related proteins.

Active Site Analysis and Identification of Catalytic Residues

Enzymes involved in this compound transformations, such as this compound-5-phosphate 4-epimerase and enzymes utilized in enzymatic cascades for this compound production, possess specific active sites containing catalytic residues essential for their function.

This compound-5-phosphate 4-epimerase (EC 5.1.3.4) catalyzes the interconversion of this compound 5-phosphate and D-xylulose 5-phosphate. wikipedia.orgebi.ac.uk Structural studies of this enzyme from E. coli have revealed a homo-tetrameric structure with the active site located at the interface between adjacent subunits. wikipedia.orgebi.ac.ukubc.carcsb.org The active site contains a catalytic zinc residue. wikipedia.orgebi.ac.ukubc.carcsb.org Metal-binding residues identified in the active site include Asp76, His95, His97, and His171. wikipedia.org The proposed mechanism involves the abstraction of a proton from the hydroxyl group on C-4, followed by cleavage of the bond between C-3 and C-4 to yield a metal-stabilized enediolate intermediate. wikipedia.org

Research on this compound-5-phosphate 4-epimerase suggests that Asp120' provides a key catalytic acid/base residue, as a D120N mutation resulted in a significant decrease in catalytic efficiency (kcat). nih.gov Another residue, Tyr229', likely serves as the other catalytic acid/base residue, with both residues being supplied by an adjacent subunit. nih.gov Modeling studies suggest that Tyr229' is involved in deprotonating this compound 5-phosphate, while Asp120' is responsible for deprotonating its epimer, D-xylulose 5-phosphate. nih.gov Mutations in residues within the putative phosphate-binding pocket, such as N28A and K42M, led to significantly higher Michaelis constants (KM) for this compound 5-phosphate, indicating their role in substrate binding. nih.gov

In enzymatic cascades for this compound production from L-arabinose, enzymes like pyranose 2-oxidase (P2O) and xylose reductase are employed. researchgate.netgithub.iosci-hub.senih.govgithub.io For wild-type P2O, which is typically specific for six-carbon sugars like D-glucose, rational design strategies have been used to alter its specificity towards L-arabinose. researchgate.netgithub.iosci-hub.senih.govgithub.io The variant T169G of P2O showed significantly higher activity towards L-arabinose oxidation. github.iosci-hub.senih.govgithub.io Computational studies indicated that this improvement is due to a decrease in steric effects at the axial C4-OH of L-arabinose, allowing the C2-H to be closer to the flavin N5, thus facilitating hydride transfer and flavin reduction. github.ionih.govgithub.io

L-Xylulose reductase (XR), which can catalyze the reduction of 2-keto-arabinose to this compound in some cascades, belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. github.iorcsb.orgnih.govuniprot.org Studies on human XR have identified residues lining the active site, including Cys138, Val143, His146, Trp191, and Met200, which contribute to substrate specificity. rcsb.org A catalytic tetrad conserved in human XR includes Asn107, Ser136, Tyr149, and Lys153. rcsb.org While Ser136, Tyr149, and Lys153 have been confirmed as part of the catalytic triad (B1167595) in rat XR, mutagenesis studies on Asn107 in human XR suggest it plays a critical role in coenzyme binding rather than direct catalysis. rcsb.orgnih.gov

Enzyme Engineering and Directed Evolution for this compound Production

Rational Design Strategies for Improving Enzyme Specificity and Activity

Rational design involves using structural and mechanistic information about an enzyme to guide specific amino acid substitutions aimed at improving desired properties. researchgate.netgithub.iosci-hub.senih.govresearchgate.netgithub.ionih.govacs.org This approach has been successfully applied to enzymes involved in this compound production.

For instance, rational design was used to engineer pyranose 2-oxidase (P2O) to improve its specificity towards L-arabinose, a key step in some enzymatic cascades for this compound synthesis. researchgate.netgithub.iosci-hub.senih.govgithub.io By analyzing the enzyme's structure and active site, researchers identified residue T169 as a target for modification. github.iosci-hub.senih.govgithub.io The T169G variant exhibited a 40-fold higher rate constant for the flavin reduction step with L-arabinose compared to the wild-type enzyme. github.iosci-hub.senih.govgithub.io

Rational design has also been applied to ribose-5-phosphate isomerase (Rpi) from Ochrobactrum sp. CSL1 (OsRpiA) to enhance this compound production from L-ribose. researchgate.netnih.gov Based on structural and sequence analyses, a triple-mutant strain (A10T/T32S/G101N) was developed, resulting in a 160% increase in activity compared to the wild-type enzyme. researchgate.netnih.gov Kinetic analysis of this mutant showed a stronger affinity for the substrate and increased catalytic efficiency. nih.gov

Random Mutagenesis and Screening for Enhanced this compound Yields

Random mutagenesis is a technique that introduces mutations randomly throughout a gene, creating a library of enzyme variants. nih.govresearchgate.netnih.govscispace.commdpi.com This is followed by screening to identify variants with improved properties for this compound production, such as enhanced activity or altered substrate specificity. nih.govresearchgate.netnih.govscispace.commdpi.com This approach does not require detailed structural information or precise predictions for residue substitutions. nih.gov

Error-prone PCR is a common method for introducing random mutations into genes encoding enzymes like L-arabinose isomerase (AraA), which catalyzes the reversible isomerization between L-arabinose and this compound. researchgate.netnih.gov By generating a library of araA mutants, researchers can screen for variants with improved this compound isomerizing activity. researchgate.netnih.govscispace.com

Directed evolution strategies involving random mutagenesis and screening have been used to create enzyme variants with altered substrate specificity, such as evolving L-arabinose isomerase to exhibit L-ribose isomerizing activity. researchgate.netnih.govscispace.com This involves constructing a mutant library and using selection systems, such as growth on minimal medium with L-ribose as the sole carbon source, to identify mutants with the desired activity. researchgate.netnih.gov

Combining random mutagenesis with site-directed mutagenesis has also proven effective. nih.gov For example, a triple-site variant (W17Q N90A L129F) of mannose-6-phosphate isomerase from Geobacillus thermodenitrificans, obtained by combining variants from random and site-directed mutagenesis, showed significantly higher specific activity and catalytic efficiency for this compound isomerization compared to the wild-type enzyme. nih.gov

Optimization of Enzyme Production and Biocatalytic Processes

For whole-cell biocatalysis, optimizing cell growth and enzyme expression is essential. acs.orgnih.gov For instance, in the production of this compound using resting cells of a ribulokinase-deficient mutant of Lactobacillus plantarum, a fed-batch cultivation strategy was employed to maximize the production of L-arabinose isomerase, the critical enzyme. nih.gov

Optimization of reaction conditions, including substrate concentration, temperature, and pH, can significantly impact this compound yield and productivity. researchgate.netrsc.orgnih.gov For the L. plantarum system, optimizing the process using central composite designs suggested optimal conditions around an L-arabinose concentration of 100 g/L, a borate (B1201080) concentration of 500 mM, and a temperature of 48°C, leading to high predicted initial this compound production rates and conversion yields. researchgate.netnih.gov The use of borate in this process helps to complex the produced this compound, shifting the isomerization equilibrium towards product formation and achieving high yields despite an unfavorable equilibrium ratio. nih.gov

Biocatalytic cascades, which involve multiple enzymes in a one-pot reaction, can also be optimized for efficient this compound production. researchgate.netgithub.iosci-hub.senih.govgithub.iorsc.org The design and optimization of such cascades, like the one converting L-arabinose to this compound using pyranose 2-oxidase, xylose reductase, formate (B1220265) dehydrogenase, and catalase, require careful consideration of the compatibility and efficiency of each enzymatic step. researchgate.netgithub.iosci-hub.senih.govgithub.io

Furthermore, advancements in biocatalysis and metabolic engineering contribute to overcoming bottlenecks in complete biocatalytic conversions and product recovery, which are relevant to optimizing this compound production processes. rsc.orgacs.org

Biological Roles and Physiological Significance of L Ribulose

L-Ribulose as a Precursor in Biosynthesis

This compound serves as a key starting material for the synthesis of valuable compounds, including L-nucleoside analogs and other rare sugars. medchemexpress.comglpbio.comresearchgate.net

L-Nucleoside Analog Synthesis

This compound is an important precursor for the synthesis of L-nucleoside analogs. medchemexpress.comglpbio.comresearchgate.net L-nucleosides are synthetic L-form monosaccharides that are crucial building blocks for novel nucleotide analog drugs. researchgate.netresearchgate.net

L-nucleoside analogs synthesized using this compound as a precursor have significant applications in the development of anti-cancer and anti-viral drugs. researchgate.netresearchgate.netresearchgate.net L-ribose, which can be produced from this compound, is an important intermediate in the production of several antiviral and anticancer drugs, such as L-nucleoside and L-deoxynucleoside derivatives. researchgate.netresearchgate.net The L-form of monosaccharides like L-ribose is not abundant in nature, making their artificial production, often starting from this compound, important for the pharmaceutical industry. researchgate.netresearchgate.net L-ribose is an ideal starting material for synthesizing L-nucleoside analogues, which are an important class of antiviral drugs. researchgate.netresearchgate.net

The design and synthesis of L-nucleoside derivatives often utilize this compound as a key chiral lead molecule. researchgate.net The synthesis of L-ribose, a major starting material for L-nucleosides, has historically involved chemical reactions, which can be complex and require harsh conditions. researchgate.net Biotechnological methods, often starting from L-arabinose and producing this compound as an intermediate, offer an alternative for producing L-ribose for the synthesis of these derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov

Anti-cancer and Anti-viral Drug Development

Production of Other Rare Sugars from this compound

This compound is a crucial precursor for the production of other rare sugars, particularly L-ribose. medchemexpress.comnih.govresearchgate.netresearchgate.netresearchgate.net L-ribose is a rare and expensive sugar with high market value. nih.govresearchgate.net The isomerization of this compound to L-ribose can be catalyzed by enzymes such as L-ribose isomerase (L-RI) or mannose-6-phosphate (B13060355) isomerase (MPI). researchgate.netresearchgate.netresearchgate.netresearchgate.net Biotechnological methods, often employing microbial biotransformation or biocatalysis with engineered bacteria, have been developed for the production of this compound from readily available sources like L-arabinose, which can then be converted to L-ribose. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Role in Purine (B94841) and Pyrimidine (B1678525) Biosynthesis (Indirectly via this compound 5-Phosphate)

While this compound itself is not directly involved in purine and pyrimidine biosynthesis, its phosphorylated form, this compound 5-phosphate (L-Ru5P), plays an indirect role through its interconversion with D-xylulose 5-phosphate (D-Xu5P) in the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netontosight.aiebi.ac.ukgenome.jpacs.org this compound-5-phosphate 4-epimerase (AraD) catalyzes the interconversion of L-Ru5P and D-Xu5P. ontosight.aiebi.ac.ukgenome.jpacs.orgwikipedia.org D-Xylulose 5-phosphate is an intermediate in the non-oxidative phase of the PPP, which is linked to glycolysis and gluconeogenesis and contributes to energy metabolism and glucose homeostasis. ontosight.aifrontiersin.orgwikipedia.org Furthermore, the PPP generates ribose 5-phosphate (R5P), which is a direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). frontiersin.orgwikipedia.orgwikipedia.orgescholarship.org PRPP is essential for the de novo synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. frontiersin.orgwikipedia.orgwikipedia.orgescholarship.orgnih.gov Therefore, this compound's metabolic fate through phosphorylation to L-Ru5P and its involvement in the PPP indirectly contribute to the supply of precursors for nucleotide biosynthesis.

This compound in Cellular Metabolism and Energy Homeostasis

This compound, as a metabolic intermediate, particularly in pathways involving L-arabinose utilization in some bacteria, contributes to cellular metabolism. nih.govhmdb.ca In these pathways, L-arabinose is isomerized to this compound, which is then phosphorylated to this compound-5-phosphate. nih.gov this compound-5-phosphate is subsequently epimerized to D-xylulose-5-phosphate, which can be further metabolized in the pentose phosphate pathway. nih.govebi.ac.ukwikipedia.org The PPP is crucial for generating NADPH, which is vital for reductive biosynthesis and maintaining cellular redox balance, and for producing pentoses necessary for nucleotide synthesis. ontosight.aifrontiersin.orgwikipedia.orgontosight.ai Although this compound is scarce in nature, its role as an intermediate in the metabolism of other sugars highlights its potential, albeit limited in many organisms, contribution to cellular energy homeostasis and the supply of metabolic precursors. ontosight.ainih.gov

Participation in Pentose Phosphate Pathway Intermediates

This compound 5-phosphate (L-Ru5P) is a crucial intermediate within the pentose phosphate pathway (PPP). ontosight.aiontosight.ai This pathway is vital for generating NADPH, which is essential for reductive biosynthesis and combating oxidative stress, and for producing pentoses necessary for nucleotide and nucleic acid synthesis. ontosight.aiontosight.ai

While the oxidative phase of the PPP produces D-ribulose 5-phosphate, this compound 5-phosphate can be generated through the metabolism of L-arabinose in certain organisms. This compound 5-phosphate can then be converted into D-xylulose 5-phosphate by the enzyme this compound-5-phosphate 4-epimerase (AraD). nih.govasm.orgebi.ac.uk D-Xylulose 5-phosphate is a key intermediate in the non-oxidative phase of the PPP, participating in transketolase and transaldolase reactions that interconvert sugars and connect the PPP to glycolysis. wikipedia.org

Contribution to Glycolysis and Gluconeogenesis (Through Interconversion)

Although this compound itself is not a direct intermediate of glycolysis or gluconeogenesis, its phosphorylated derivative, this compound 5-phosphate, can be converted to D-xylulose 5-phosphate, which directly links to these central metabolic pathways. nih.govasm.org D-Xylulose 5-phosphate can be metabolized further through the non-oxidative PPP to produce intermediates like glyceraldehyde 3-phosphate and fructose (B13574) 6-phosphate, which are integral to glycolysis. asm.orgwikipedia.org This interconversion allows the carbon from this compound (derived from L-arabinose) to enter the glycolytic pathway for energy production or be utilized in gluconeogenesis for glucose synthesis, depending on the organism's metabolic needs. researchgate.net The interconversion between these pathways is tightly regulated to prevent futile cycles. nih.gov

Microbial this compound Metabolism and Its Ecological Implications

Microorganisms, particularly bacteria, play a significant role in the metabolism of this compound, largely due to their ability to utilize L-arabinose, a sugar abundant in plant biomass. nih.govmdpi.com

This compound in Bacterial Arabinose Utilization

L-arabinose is a common component of plant cell walls and is a significant carbon source for many bacteria. nih.govasm.org The primary pathway for L-arabinose utilization in bacteria involves the isomerization of L-arabinose to this compound, catalyzed by L-arabinose isomerase (AraA). nih.govmdpi.comoup.com Subsequently, this compound is phosphorylated to this compound 5-phosphate by L-ribulokinase (AraB). nih.govasm.org Finally, this compound 5-phosphate is epimerized to D-xylulose 5-phosphate by this compound-5-phosphate 4-epimerase (AraD). nih.govasm.orgebi.ac.uk This three-step pathway, often encoded by the araBAD operon, efficiently converts L-arabinose into a central metabolic intermediate (D-xylulose 5-phosphate) that can enter the PPP and subsequently glycolysis. nih.govasm.orgoup.com

This metabolic capability is crucial for bacteria in diverse ecological niches, allowing them to break down plant material and access the sugars contained within, contributing to nutrient cycling in environments rich in plant residues.

Distribution of this compound Metabolic Pathways Across Different Organisms

The L-arabinose utilization pathway involving this compound as an intermediate is widely distributed among bacteria. nih.govoup.comthegoodscentscompany.com This pathway, often referred to as the isomerase pathway, is distinct from fungal L-arabinose metabolism, which typically involves an oxidoreductase pathway. jmb.or.kr

Research has characterized the araBAD genes and their regulation in various bacterial species, including Escherichia coli, Bacillus subtilis, and Lactobacillus plantarum. nih.govasm.orgoup.com While the core enzymatic steps are conserved, there can be variations in the regulatory mechanisms controlling the expression of the ara genes across different bacterial genera. oup.com The presence and activity of these pathways highlight the ecological significance of this compound metabolism in enabling bacteria to utilize diverse carbon sources available in their environment.

Biotechnological Production of L Ribulose

Enzymatic Production Methods

Enzymatic methods for L-ribulose production leverage the catalytic power of specific enzymes to convert precursor sugars into this compound.

Bioconversion from L-Arabinose Using L-Arabinose Isomerase

A common enzymatic route for this compound production is the isomerization of L-arabinose catalyzed by L-arabinose isomerase (L-AI). L-arabinose isomerase (EC 5.3.1.4) is a key enzyme in the microbial pentose (B10789219) phosphate (B84403) pathway that facilitates the reversible conversion of L-arabinose to this compound.

Research has explored the use of L-arabinose isomerase from various microorganisms for this bioconversion. For instance, Bacillus licheniformis L-arabinose isomerase (BLAI) has been studied for its broad pH range, high substrate specificity, and catalytic efficiency for L-arabinose. The isomerization of L-arabinose to this compound using L-arabinose isomerase is a thermodynamically unfavorable reaction for this compound formation, which can limit the conversion yield in a single reaction.

Bioconversion from L-Ribose Using Ribose-5-Phosphate (B1218738) Isomerase

Ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6) is an enzyme that catalyzes the reversible isomerization between ribose-5-phosphate (R5P) and ribulose-5-phosphate (Ru5P) in the pentose phosphate pathway. While its primary role is in the interconversion of phosphorylated sugars, some studies suggest its potential for the isomerization between L-ribose and this compound, which are isomers of each other. Obtaining highly active ribose-5-phosphate isomerase is considered significant for the preparation of this compound from L-ribose.

Cascade Enzymatic Reactions for Enhanced Yields and Purity

To overcome the limitations of equilibrium-limited single-enzyme reactions, such as the isomerization of L-arabinose by L-arabinose isomerase, cascade enzymatic reactions have been developed to enhance this compound yields and purity.

One reported one-pot enzymatic cascade successfully converts L-arabinose to this compound using a combination of four enzymes: pyranose 2-oxidase (P2O), xylose reductase, formate (B1220265) dehydrogenase, and catalase. Wild-type P2O is typically specific for six-carbon sugars, but engineered variants have been developed to oxidize L-arabinose at the C2-position. The engineered P2O variant T169G showed significantly higher activity towards L-arabinose compared to the wild-type enzyme. In this cascade, P2O oxidizes L-arabinose to 2-keto-arabinose, xylose reductase reduces the aldehyde group, formate dehydrogenase regenerates the necessary cofactor (NADPH) for xylose reductase, and catalase removes inhibitory hydrogen peroxide by-products. This enzymatic cascade has demonstrated complete conversion of L-arabinose to this compound.

Another strategy to improve this compound production from L-arabinose involves coupling the L-arabinose isomerase reaction with other enzymes or processes to shift the equilibrium. One approach combined L-arabinose isomerase with fructokinase and a precipitation process using silver nitrate (B79036) to drive the reaction towards this compound production, although this method involves the use of hazardous chemicals.

Enzyme Immobilization Techniques for this compound Production

Enzyme immobilization is a technique used to enhance enzyme stability, reusability, and facilitate continuous processes in biotechnological production. Immobilization of L-arabinose isomerase has been explored to improve the efficiency and stability of this compound production from L-arabinose.

Studies have investigated different support materials and methods for immobilizing L-arabinose isomerase. For example, Bacillus licheniformis L-arabinose isomerase (BLAI) was immobilized on various supports including Eupergit C, activated-carboxymethylcellulose, CNBr-activated agarose, chitosan, and alginate. Eupergit C was identified as an effective support, and immobilization on this material significantly improved the enzyme's thermal stability and half-life. The immobilized BLAI on Eupergit C retained a high percentage of its initial activity and showed good reusability over multiple reaction cycles, demonstrating its potential for semi-continuous this compound production.

Table 1: Performance of Immobilized Bacillus licheniformis L-Arabinose Isomerase on Eupergit C

ParameterFree EnzymeImmobilized Enzyme (Eupergit C)
Activity Retention (%)-86.4
Optimal Temperature (°C)5055-65
Half-life at 50°C (h)2-
Half-life at 55°C (h)-212
Activity Retained after 8 cycles (%)-95.1

Data compiled from search results.

Microbial Fermentation and Metabolic Engineering Strategies

Microbial fermentation, often coupled with metabolic engineering, provides another avenue for the biotechnological production of this compound. This approach involves utilizing microorganisms as biocatalysts and modifying their metabolic pathways to enhance this compound synthesis.

Genetic Modification of Microorganisms for this compound Overproduction

Genetic modification of microorganisms is a key strategy in metabolic engineering to improve the production of desired compounds like this compound. This can involve introducing genes encoding relevant enzymes, enhancing the expression of native genes, or disrupting pathways that compete with this compound synthesis or lead to its degradation.

For instance, Lactobacillus plantarum has been metabolically engineered for this compound production. A ribulokinase-deficient mutant of L. plantarum was constructed to prevent the phosphorylation of this compound, thus allowing its accumulation. Expression of the araA gene, encoding L-arabinose isomerase, was controlled to maximize enzyme production. Using resting cells of this engineered strain in a fed-batch cultivation strategy with L-arabinose as the starting material, high this compound yields were obtained, particularly when the produced this compound was complexed with borate (B1201080) to shift the equilibrium.

Another example involves engineering Escherichia coli strains for the production of L-ribose from L-arabinose, which involves this compound as an intermediate. Introducing L-ribose isomerase activity into L-ribulokinase-deficient E. coli strains has been explored for this purpose. While this focuses on L-ribose production, it highlights the use of genetically modified E. coli for the bioconversion of L-arabinose via this compound.

Research has also focused on enhancing the activity of key enzymes involved in this compound formation through protein engineering. For example, rational design strategies have been applied to modify ribose-5-phosphate isomerase A from Ochrobactrum sp. CSL1, resulting in mutant strains with increased enzymatic activity for the conversion of L-ribose to this compound. A triple-mutant strain (A10T/T32S/G101N) was developed with significantly enhanced activity and improved substrate affinity and catalytic efficiency.

Table 2: Enhanced Ribose-5-Phosphate Isomerase A Activity in Ochrobactrum sp. CSL1 Mutant

Enzyme VariantRelative Activity (%)
Wild-type OsRpiA100
Triple-mutant (A10T/T32S/G101N)160

Data compiled from search results.

Development of Ribulokinase-Deficient Mutants for Accumulation

A key strategy to enhance this compound accumulation in microbial production systems is the development of ribulokinase-deficient mutants. Ribulokinase (AraB) is an enzyme that phosphorylates this compound to this compound-5-phosphate, channeling it into the pentose phosphate pathway for further metabolism researchgate.nettandfonline.com. By disrupting the gene encoding ribulokinase, the conversion of this compound to this compound-5-phosphate is blocked, leading to the intracellular or extracellular accumulation of this compound asm.orgresearchgate.nettandfonline.com.

Studies have successfully constructed ribulokinase-deficient mutants in various microorganisms, including Lactobacillus plantarum and Escherichia coli, for this compound production from L-arabinose asm.orgresearchgate.netresearchgate.netnih.gov. For instance, a ribulokinase-deficient mutant of L. plantarum NCIMB8826 was developed and used for this compound production from L-arabinose asm.orgresearchgate.net. Resting cells of this mutant were shown to produce this compound asm.orgresearchgate.net. Similarly, L-ribulokinase-deficient Escherichia coli strains have been engineered to produce L-ribose from L-arabinose, which involves this compound as an intermediate researchgate.netnih.gov.

Fed-Batch Cultivation Strategies

Fed-batch cultivation is a widely used technique in industrial biotechnology to achieve high cell densities and improve product yields by controlling the nutrient supply to the bioreactor wikipedia.orgbme.hu. In the context of this compound production, fed-batch strategies have been employed to optimize the expression of L-arabinose isomerase and enhance this compound accumulation.

High glucose concentrations in batch cultivations can repress the expression of the araA gene, which encodes L-arabinose isomerase asm.orgnih.govresearchgate.net. To overcome this repression and maximize L-arabinose isomerase production during growth, a fed-batch cultivation strategy is utilized, where glucose concentration in the culture medium is kept low asm.orgwikipedia.orgnih.govresearchgate.net. This controlled feeding allows for high cell density to be reached while maintaining high L-arabinose isomerase activity, thereby improving the efficiency of L-arabinose isomerization to this compound asm.orgnih.govresearchgate.net.

In one study, a fed-batch cultivation strategy with controlled glucose feeding was used for the cultivation of a ribulokinase-deficient L. plantarum mutant. The initial batch medium contained glucose and L-arabinose, and a feed medium containing higher concentrations of glucose and L-arabinose was supplied to maintain low glucose levels and support cell growth and enzyme production asm.org. This approach facilitated the production of this compound by resting cells obtained from these high-cell-density cultures asm.org.

Overcoming Thermodynamic Limitations in Bioconversion

The enzymatic isomerization of L-arabinose to this compound catalyzed by L-arabinose isomerase is thermodynamically unfavorable, with the equilibrium typically favoring L-arabinose formation sci-hub.seasm.orgnih.gov. This thermodynamic constraint limits the maximum achievable yield of this compound in a simple one-step isomerization reaction sci-hub.seasm.org.

Several strategies have been developed to overcome this thermodynamic limitation and shift the equilibrium towards this compound production:

In situ product removal: One effective method is the in situ removal of this compound from the reaction mixture as it is formed. This can be achieved by complexing this compound with borate ions asm.orgresearchgate.netnih.govresearchgate.net. This compound forms a stable complex with borate, effectively reducing the concentration of free this compound in the reaction, thereby pulling the equilibrium towards further L-arabinose conversion asm.orgresearchgate.netnih.govresearchgate.netresearchgate.net. Using this strategy, high this compound yields have been obtained asm.orgresearchgate.netnih.govresearchgate.net. For example, optimization studies using a ribulokinase-deficient L. plantarum mutant showed that a borate concentration of 500 mM was optimal for this compound production asm.orgnih.govresearchgate.net.

Research findings have demonstrated the effectiveness of these strategies. For example, high this compound yields were achieved by complexing the produced this compound with borate in experiments using resting cells of a ribulokinase-deficient L. plantarum mutant asm.orgresearchgate.netnih.govresearchgate.net. Optimization studies indicated that an L-arabinose concentration of 100 g/L, a borate concentration of 500 mM, and a temperature of 48°C provided optimal conditions, predicting a high initial this compound production rate and conversion asm.orgnih.govresearchgate.net.

Comparison of Chemical Synthesis and Bioconversion Approaches

The production of this compound can be achieved through both chemical synthesis and bioconversion methods, each with its own advantages and disadvantages researchgate.netscilit.net.

Bioconversion, primarily utilizing L-arabinose isomerase to convert L-arabinose to this compound, offers a more attractive alternative researchgate.netscilit.net. Biotechnological methods are characterized by high enzyme specificity, allowing for the selective production of this compound with fewer byproducts researchgate.net. Bioconversions typically occur under mild reaction conditions (moderate temperature and pH), reducing energy consumption and minimizing the degradation of sensitive sugars researchgate.net. Furthermore, bioconversion can utilize renewable resources like L-arabinose, which is abundant in plant biomass asm.org.

However, bioconversion of L-arabinose to this compound faces the thermodynamic challenge of an unfavorable equilibrium sci-hub.seasm.orgnih.gov. While strategies like in situ product removal (e.g., using borate) and enzyme coupling can mitigate this limitation, achieving complete conversion can still be challenging compared to some chemical routes that may employ reactions driving the equilibrium more favorably sci-hub.seasm.orgnih.govrsc.orgrsc.org. The cost and availability of enzymes can also be a factor in the economic feasibility of large-scale bioconversion.

Despite the thermodynamic hurdle, recent advancements in metabolic engineering and enzyme technology, such as the development of highly active and stable L-arabinose isomerases and optimized bioprocesses, have significantly improved the efficiency and yield of this compound production via bioconversion, making it a competitive and often preferred method for producing this valuable rare sugar asm.orgresearchgate.netnih.govresearchgate.netresearchgate.net. The ability to use readily available L-arabinose as a substrate further enhances the attractiveness of the bioconversion approach asm.org.

Here is a comparison table summarizing the key aspects:

FeatureChemical Synthesis of this compoundBioconversion of this compound
Starting Material Often L-arabinosePrimarily L-arabinose
Process Steps Multiple steps, complexFewer steps, often one-pot possible
Reaction Conditions Harsh (e.g., strong acids/bases, high temperature)Mild (moderate temperature and pH)
Specificity Lower, potential for byproductsHigher, enzyme-specific
Purification LaboriousGenerally simpler
Thermodynamic Equilibrium Can be driven to completion depending on reactionUnfavorable for isomerization alone, requires strategies to overcome
Environmental Impact Can involve hazardous chemicalsGenerally more environmentally friendly
Renewable Resources Less emphasisCan utilize renewable L-arabinose

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound644111
D-Ribulose151261
L-Arabinose5460291, 439195, 25245970
L-Arabinose Isomerase-
Ribulokinase-
This compound-5-phosphate-
D-Ribulose 1,5-bisphosphate123658
L-Ribose-
L-Ribose Isomerase-
L-Ribulokinase-
D-Tagatose-
D-Galactose-
L-Xylulose-
Ribitol (B610474)-
L-Arabitol-
D-Xylose-
Fructokinase-
Borate-

This compound, a rare ketopentose, is gaining prominence due to its utility as a precursor in the synthesis of valuable compounds, including L-ribose and L-nucleoside analogues used in pharmaceuticals researchgate.netnih.govsci-hub.se. While chemical synthesis routes exist, their complexity and purification challenges have spurred interest in biotechnological production methods, which offer advantages such as high specificity and operation under milder conditions researchgate.netscilit.net. The primary biotechnological route for this compound production involves the enzymatic isomerization of L-arabinose, catalyzed by L-arabinose isomerase (AraA) researchgate.netasm.orgebi.ac.uk. However, this process is subject to limitations, notably an unfavorable thermodynamic equilibrium and the potential for this compound degradation by cellular metabolism asm.orgresearchgate.net.

Development of Ribulokinase-Deficient Mutants for Accumulation

To enhance the accumulation of this compound in microbial systems, a key strategy involves the creation of ribulokinase-deficient mutants. Ribulokinase (AraB) is an enzyme responsible for phosphorylating this compound, converting it into this compound-5-phosphate, which then enters the pentose phosphate pathway researchgate.nettandfonline.com. By eliminating or reducing the activity of ribulokinase through genetic modification, the downstream metabolism of this compound is interrupted, leading to its buildup within or outside the cell asm.orgresearchgate.nettandfonline.com.

Research has demonstrated the successful application of this strategy in microorganisms such as Lactobacillus plantarum and Escherichia coli for the production of this compound from L-arabinose asm.orgresearchgate.netresearchgate.netnih.gov. For example, a ribulokinase-deficient mutant of L. plantarum NCIMB8826 was constructed and utilized for this compound production asm.orgresearchgate.net. Resting cells of this mutant were shown to be capable of producing this compound asm.orgresearchgate.net. Similarly, L-ribulokinase-deficient Escherichia coli strains have been engineered, serving as hosts for the production of L-ribose from L-arabinose, with this compound as an intermediate researchgate.netnih.gov.

Fed-Batch Cultivation Strategies

Fed-batch cultivation is a widely adopted technique in industrial biotechnology to achieve high cell densities and improve product yields through controlled nutrient feeding wikipedia.orgbme.hu. In the context of this compound production, fed-batch strategies are employed to optimize the expression of L-arabinose isomerase and promote this compound accumulation.

High concentrations of glucose in batch cultures can lead to the repression of the araA gene, which codes for L-arabinose isomerase asm.orgnih.govresearchgate.net. To counter this repression and maximize L-arabinose isomerase production during growth, a fed-batch cultivation strategy is implemented where the glucose concentration in the culture medium is maintained at a low level asm.orgwikipedia.orgnih.govresearchgate.net. This controlled feeding regimen facilitates the attainment of high cell densities while preserving high L-arabinose isomerase activity, thereby increasing the efficiency of the L-arabinose to this compound isomerization asm.orgnih.govresearchgate.net.

One study successfully applied a fed-batch cultivation strategy with controlled glucose feeding for the cultivation of a ribulokinase-deficient L. plantarum mutant. The initial batch medium contained both glucose and L-arabinose, and a feed medium with higher concentrations of these sugars was introduced to keep glucose levels low, supporting cell growth and enzyme production asm.org. The resting cells harvested from these high-cell-density cultures were subsequently used for this compound production asm.org.

Overcoming Thermodynamic Limitations in Bioconversion

The enzymatic isomerization of L-arabinose to this compound catalyzed by L-arabinose isomerase is thermodynamically unfavorable, with the equilibrium typically leaning towards the formation of L-arabinose sci-hub.seasm.orgnih.gov. This thermodynamic barrier restricts the maximum yield of this compound attainable in a simple single-step isomerization reaction sci-hub.seasm.org.

To overcome this limitation and shift the reaction equilibrium towards increased this compound production, several strategies have been developed:

In situ product removal: An effective method involves the continuous removal of this compound from the reaction mixture as it is produced. This can be achieved by forming a complex between this compound and borate ions asm.orgresearchgate.netnih.govresearchgate.net. The formation of a stable this compound-borate complex effectively lowers the concentration of free this compound, thereby driving the isomerization of L-arabinose forward asm.orgresearchgate.netnih.govresearchgate.netresearchgate.net. This strategy has resulted in high yields of this compound asm.orgresearchgate.netnih.govresearchgate.net. Optimization studies with a ribulokinase-deficient L. plantarum mutant identified a borate concentration of 500 mM as optimal for this compound production asm.orgnih.govresearchgate.net.

Research findings support the effectiveness of these strategies. High this compound yields were achieved by complexing the produced this compound with borate when using resting cells of a ribulokinase-deficient L. plantarum mutant asm.orgresearchgate.netnih.govresearchgate.net. Optimization studies suggested that optimal conditions included an L-arabinose concentration of 100 g/L, a borate concentration of 500 mM, and a temperature of 48°C, predicting high initial production rates and conversion yields asm.orgnih.govresearchgate.net.

Comparison of Chemical Synthesis and Bioconversion Approaches

This compound can be synthesized through both chemical and biotechnological routes, each possessing distinct advantages and disadvantages researchgate.netscilit.net.

Bioconversion, primarily relying on L-arabinose isomerase to convert L-arabinose to this compound, presents a more appealing alternative researchgate.netscilit.net. Biotechnological methods are characterized by high enzyme specificity, leading to the selective production of this compound with reduced byproduct formation researchgate.net. Bioconversions are generally conducted under mild conditions (moderate temperature and pH), which minimizes energy consumption and the degradation of labile sugars researchgate.net. Furthermore, bioconversion can utilize renewable substrates such as L-arabinose, which is abundant in plant biomass asm.org.

However, the bioconversion of L-arabinose to this compound is challenged by an unfavorable thermodynamic equilibrium sci-hub.seasm.orgnih.gov. Although strategies like in situ product removal (e.g., using borate) and enzyme coupling can alleviate this limitation, achieving complete conversion may still be more difficult compared to some chemical routes that utilize reactions with more favorable equilibrium constants sci-hub.seasm.orgnih.govrsc.orgrsc.org. The cost and availability of enzymes can also influence the economic viability of large-scale bioconversion.

Despite the thermodynamic challenge, recent advancements in metabolic engineering and enzyme technology, including the development of highly active and stable L-arabinose isomerases and optimized bioprocesses, have substantially improved the efficiency and yield of this compound production through bioconversion, positioning it as a competitive and often preferred method for producing this valuable rare sugar asm.orgresearchgate.netnih.govresearchgate.netresearchgate.net. The ability to utilize readily available L-arabinose as a substrate further enhances the attractiveness of the bioconversion approach asm.org.

Here is a comparison table summarizing the key aspects:

FeatureChemical Synthesis of this compoundBioconversion of this compound
Starting Material Often L-arabinosePrimarily L-arabinose
Process Steps Multiple steps, complexFewer steps, often one-pot possible
Reaction Conditions Harsh (e.g., strong acids/bases, high temperature)Mild (moderate temperature and pH)
Specificity Lower, potential for byproductsHigher, enzyme-specific
Purification LaboriousGenerally simpler
Thermodynamic Equilibrium Can be driven to completion depending on reactionUnfavorable for isomerization alone, requires strategies to overcome
Environmental Impact Can involve hazardous chemicalsGenerally more environmentally friendly
Renewable Resources Less emphasisCan utilize renewable L-arabinose

Analytical Methodologies for L Ribulose

Chromatographic Techniques

Chromatographic methods are fundamental for separating L-ribulose from complex matrices and for its subsequent analysis. These techniques leverage differential interactions of the analyte with a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the separation and quantitative analysis of carbohydrates, including this compound. HPLC methods have been developed for the analysis of related sugars like ribose and ribitol (B610474) in the context of enzymatic reactions. nih.gov These methods can often be adapted for the analysis of this compound.

One reported high-throughput HPLC method for analyzing ribose and ribitol utilized evaporative light-scattering detection and a β-cyclobond 2000 analytical column, achieving separation in approximately 2.3 minutes. nih.gov This method incorporated a C18 guard column for on-line sample clean-up and a short gradient wash step. nih.gov The efficiency of this method allowed for direct injection of enzymatic reaction solutions after quenching and facilitated the screening of numerous samples per day. nih.gov While this specific application focused on ribose and ribitol, the use of specialized carbohydrate columns and appropriate detection methods in HPLC is directly applicable to the quantitative analysis and separation of this compound. HPLC is also recognized as a traditional method for chiral recognition of sugars, although it can be time-intensive and costly. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the structural identity of this compound. Prior to GC analysis, sugars like this compound must be converted into more volatile derivatives through processes such as silylation or acetylation. restek.comrestek.com Common derivatization strategies include forming trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA) oximes, or alditol acetates. restek.comrestek.com

While specific GC-MS data for this compound were not detailed in the provided sources, the general approach for monosaccharides involves separating the derivatized compounds by GC and then analyzing their fragmentation patterns using MS. restek.comrestek.comresearchgate.netresearchgate.net The resulting mass spectrum provides a unique fingerprint that can be compared to spectral libraries or authentic standards for structural confirmation. Although derivatization for GC-MS can sometimes yield multiple isomeric peaks for a single sugar, methods like alditol acetylation can produce a single derivative peak, simplifying chromatograms. restek.comrestek.com

Spectroscopic Methods

Spectroscopic techniques offer insights into the molecular structure, configuration, and interactions of this compound.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation and stereochemical assignment of carbohydrates like this compound. acs.org NMR provides rich information through the analysis of nuclear spins in a magnetic field, allowing for the determination of connectivity, functional groups, and relative and absolute configurations.

1H NMR spectroscopy has been utilized in studies involving the synthesis and characterization of this compound and its phosphorylated derivative, this compound-5-phosphate. wisc.edu Analysis of 1H NMR spectra can reveal the purity of this compound samples and confirm the successful synthesis of related compounds. wisc.edu More broadly, NMR spectroscopy is a key technique for determining the absolute configuration and ring form of monosaccharide residues within carbohydrates. acs.org By analyzing chemical shifts, coupling constants, and through various 2D NMR experiments (e.g., COSY, HSQC, HMBC), the complete stereochemistry of this compound can be assigned.

Surface-Enhanced Raman Spectroscopy (SERS) for Chiral Recognition

Surface-Enhanced Raman Spectroscopy (SERS) is a sensitive technique that can be applied to the chiral recognition of molecules. SERS exploits the enhanced Raman scattering signal of molecules adsorbed onto plasmonic nanostructures, and when combined with chiral elements, it can differentiate between enantiomers. researchgate.netnih.govacs.orgnih.gov

Research has demonstrated the use of SERS for the chiral recognition of D- and L-ribose. researchgate.netmdpi.comnih.gov One approach involves using silver nanoparticles coated with β-cyclodextrin; the interaction with different ribose enantiomers induces distinct aggregation behavior, leading to observable color changes and differentiable SERS spectra. researchgate.netmdpi.comnih.gov While these studies specifically address ribose, the principles are transferable to this compound due to its structural similarity. The application of SERS with appropriate chiral recognition elements holds potential for the rapid and sensitive determination of this compound's chirality. researchgate.netmdpi.comnih.govnih.gov

Enzymatic Assays for this compound Detection

Enzymatic assays provide highly specific methods for detecting and quantifying this compound, often by coupling the reaction to a measurable change. These assays typically rely on the activity of enzymes that metabolize this compound or its derivatives.

This compound serves as a substrate for enzymes such as L-arabinose isomerase and ribulokinase, and these enzymatic activities can be measured using appropriate assays. sigmaaldrich.com This forms the basis for detecting the presence of this compound or monitoring reactions in which it is involved.

Enzymes like this compound 5-phosphate 4-epimerase catalyze the interconversion between this compound 5-phosphate and D-xylulose 5-phosphate. wisc.edunist.govresearchgate.net Enzymatic assays for this epimerase activity can indirectly quantify this compound 5-phosphate by monitoring the consumption of a substrate or the production of a product, often coupled to a spectrophotometric detection system that tracks changes in NADH or NADPH absorbance. wisc.edu

Other Detection and Characterization Techniques

Beyond standard chromatographic methods like HPLC, which can be time-consuming and expensive mdpi.comresearchgate.net, other techniques are explored for the detection and characterization of this compound, particularly focusing on rapid and cost-effective approaches.

Visual colorimetry offers a simple and rapid approach for the chiral discrimination of sugars, including potentially this compound, by translating a molecular recognition event into a visible color change. mdpi.comnih.govacs.org This method often utilizes the unique surface plasmon resonance properties of metal nanoparticles, such as silver nanoparticles (AgNPs). mdpi.comacs.org

Research has demonstrated the application of visual colorimetry for the chiral recognition of sugars like ribose enantiomers (D-ribose and L-ribose). mdpi.comdntb.gov.uaresearchgate.net In one study, a method using β-cyclodextrin (β-CD)-coated AgNPs was developed. The aggregation of these nanoparticles, induced by the presence of a specific sugar enantiomer, leads to a distinct color change that can be observed visually. mdpi.comresearchgate.net

For instance, when β-CD-coated AgNPs were mixed with D-ribose and an acidic solution (using brilliant cresyl blue, BR), the color of the mixture changed over time from yellow to purple-red and then gray-green. mdpi.com In contrast, the mixture with L-ribose remained yellow. mdpi.comresearchgate.net This differential color response allows for the visual distinction between the D and L enantiomers of ribose. mdpi.comdntb.gov.ua

The mechanism behind this chiral recognition through colorimetry is often attributed to the differential interactions between the chiral sugar enantiomers and the chiral recognition element on the nanoparticle surface (e.g., β-CD). mdpi.comresearchgate.net Density Functional Theory (DFT) calculations suggest that molecules with matching chirality can form stronger interactions, such as multiple hydrogen bonds, leading to different optical effects like nanoparticle aggregation. mdpi.comresearchgate.net

While this specific research focuses on ribose enantiomers, the principle of using chiral selectors on nanoparticle surfaces to induce differential aggregation and observable color changes holds potential for the chiral discrimination of other ketopentoses like this compound and its enantiomer, D-ribulose. wikipedia.orgmdpi.com The sensitivity of this visual discrimination method can vary depending on the concentration of the sugar. For D-ribose, the limit of detection for visual discrimination was reported to be 10⁻³ M in one study. mdpi.com More sensitive analysis can often be achieved using complementary techniques like surface-enhanced Raman spectroscopy (SERS) alongside colorimetry. mdpi.comdntb.gov.ua

The advantages of visual colorimetry for chiral discrimination include its simplicity, speed, low cost, and the ability to be performed outside of a laboratory setting, making it a convenient tool for rapid assessment. mdpi.comresearchgate.net

Research Findings on Visual Colorimetry for Ribose Enantiomer Discrimination

AnalyteChiral Selector on NanoparticleNanoparticle TypeAcidic Solution UsedObserved Color Change (vs. L-enantiomer)Visual LOD (Reported for D-enantiomer)
D-Riboseβ-CyclodextrinSilver (AgNPs)Brilliant Cresyl Blue (BR)Yellow to Purple-Red/Gray-Green10⁻³ M
L-Riboseβ-CyclodextrinSilver (AgNPs)Brilliant Cresyl Blue (BR)Remains YellowNot applicable (used as control)

Note: Data presented is based on research for ribose enantiomers, illustrating the principles applicable to ketopentose chiral discrimination via visual colorimetry. mdpi.comresearchgate.net

UV-Vis Absorption Data Illustrating Chiral Discrimination (Ribose Example)

Changes in UV-Vis absorption spectra accompany the color changes observed in colorimetric chiral discrimination. For instance, in the study using β-CD-coated AgNPs for ribose discrimination, the UV-Vis absorption spectra showed distinct differences between the mixtures containing D-ribose and L-ribose after the addition of the acidic solution. mdpi.comresearchgate.net

Mixture CompositionAppearance After 30 min (Visual)UV-Vis Absorption Peak (~λmax)Aggregation State (Inferred)
Ag@CD NPs + L-Ribose + Acidic BRYellow~400 nmDispersed
Ag@CD NPs + D-Ribose + Acidic BRPurple-Red/Gray-GreenShifted/Decreased IntensityAggregated

Note: Data presented is based on research for ribose enantiomers, illustrating the spectroscopic changes associated with colorimetric chiral discrimination. mdpi.comresearchgate.net

While direct research applying this specific visual colorimetry method directly to this compound was not found within the search results, the established principles and methodologies for other chiral sugars like ribose suggest its potential applicability for the rapid chiral discrimination of this compound. Further research would be needed to develop and validate a specific colorimetric system tailored for this compound.

Future Directions and Research Opportunities

Elucidation of Novel L-Ribulose Metabolic Pathways

Understanding the metabolic pathways involving this compound is crucial for optimizing its biological production. While this compound is known to be an intermediate in L-arabinose catabolism in many bacteria, where L-arabinose is isomerized to this compound, which is then phosphorylated and further metabolized, the discovery of novel pathways could provide alternative and potentially more efficient routes for its synthesis or degradation. nih.govnih.gov Research is ongoing to identify new enzymes and genetic elements involved in this compound metabolism in various microorganisms. For instance, studies have suggested the involvement of L-ribose isomerase from Cellulomonas parahominis in a novel metabolic pathway utilizing L-ribose as a carbon source, which could indirectly impact this compound metabolism due to the reversible isomerization between L-ribose and this compound catalyzed by this enzyme. nih.gov Further elucidation of such pathways could reveal new targets for metabolic engineering to enhance this compound production or to utilize it as a feedstock.

Discovery and Engineering of New this compound-Converting Enzymes

Enzymes play a pivotal role in the bioconversion of sugars, and the efficiency of this compound production is often limited by the performance of the enzymes involved. researchgate.net Key enzymes in this compound metabolism include L-arabinose isomerase (L-AI), which produces this compound from L-arabinose, and L-ribose isomerase (L-RI) or mannose-6-phosphate (B13060355) isomerase (MPI), which catalyze the reversible isomerization between this compound and L-ribose. researchgate.netresearchgate.netresearchgate.net

Current research focuses on discovering novel enzymes with higher activity, specificity, and stability under industrial conditions. Additionally, enzyme engineering techniques, such as random mutagenesis and rational design, are being employed to improve the catalytic efficiency and productivity of existing enzymes. nih.govresearchgate.netasm.org For example, a triple-site variant of mannose-6-phosphate isomerase from Geobacillus thermodenitrificans showed significantly enhanced activity and productivity for converting this compound to L-ribose compared to the wild-type enzyme. nih.govasm.org Similarly, engineering of ribose-5-phosphate (B1218738) isomerase from Ochrobactrum sp. CSL1 resulted in a mutant with increased activity for this compound production. researchgate.net

The following table summarizes some research findings on engineered enzymes for this compound or L-ribose production from this compound:

Enzyme SourceEnzyme TypeModificationSubstrateProductKey ImprovementCitation
Geobacillus thermodenitrificansMannose-6-phosphate isomeraseTriple-site variantThis compoundL-ribose4.5-fold higher productivity than wild-type nih.govasm.org
Ochrobactrum sp. CSL1Ribose-5-phosphate isomeraseTriple-mutant strainL-riboseThis compound160% activity compared to wild-type researchgate.net
Mycetocola miduiensisL-ribose isomeraseRecombinantL-riboseThis compoundPotential for this compound production researchgate.netresearchgate.net
Cryobacterium sp. N21L-ribose isomeraseRecombinantL-riboseThis compoundPotential for this compound production researchgate.net
Thermus thermophilusMannose-6-phosphate isomeraseR142N mutantThis compoundL-riboseHigh L-ribose productivity researchgate.netresearchgate.net

Future research will likely involve high-throughput screening of microbial libraries for novel enzyme activities and the application of advanced protein engineering techniques to tailor enzyme properties for specific bioprocessing needs.

Advanced Bioprocess Development for Industrial this compound Production

Efficient and cost-effective industrial production of this compound is essential for its wider application. Current bioconversion methods often utilize L-arabinose or ribitol (B610474) as substrates. nih.govresearchgate.net However, limitations such as low equilibrium conversion rates in isomerization reactions and the high cost of substrates like pure ribitol present challenges for large-scale production. nih.govresearchgate.netresearchgate.net

Advanced bioprocess development focuses on optimizing reaction conditions, improving downstream processing, and developing integrated bioprocesses. Strategies include the use of engineered microorganisms with enhanced enzyme expression and activity, as well as the development of immobilized enzyme or whole-cell biocatalyst systems for improved stability and reusability. researchgate.netresearchgate.netresearchgate.net For instance, engineered Lactobacillus plantarum strains deficient in ribulokinase have been developed for this compound production from L-arabinose, with optimization studies exploring the effects of substrate and borate (B1201080) concentrations and temperature on productivity and yield. nih.govresearchgate.net Complexing this compound with borate has been shown to improve yields by shifting the equilibrium. nih.gov

Research is also exploring continuous bioprocessing and in situ product removal techniques to overcome equilibrium limitations and achieve higher conversion rates and product concentrations. researchgate.net The integration of fermentation and enzymatic conversion steps in a single process ("one-pot" fermentation) is also being investigated to streamline production. nih.govresearchgate.net

The following table presents some data on this compound production from L-arabinose using engineered L. plantarum:

StrainSubstrateBorate Concentration (mM)Temperature (°C)Initial Productivity (g L⁻¹ h⁻¹)Conversion (mol mol⁻¹)Citation
L. plantarum NCIMB8826 (ribulokinase-deficient mutant)L-arabinose5004829.1 (predicted)0.70 (predicted) nih.govresearchgate.net
L. plantarum BPT197 (growing cells)L-arabinoseN/AN/A0.09 (0.9 g/L in 10h)N/A nih.gov

Exploration of this compound Derivatives in Drug Discovery

This compound is a valuable precursor for the synthesis of L-ribose, which is a key building block for L-nucleoside analogues. researchgate.netresearchgate.netnih.gov L-nucleosides have shown significant promise in drug discovery, particularly as antiviral and anticancer agents, often exhibiting lower toxicity and higher potency compared to their D- counterparts. researchgate.netnih.gov

Research in this area involves the chemical and enzymatic synthesis of this compound derivatives and their subsequent incorporation into novel therapeutic compounds. The unique stereochemistry of this compound and its derivatives can lead to compounds with distinct biological activities and improved pharmacological properties. researchgate.netnih.gov

Future directions include the development of more efficient and selective methods for synthesizing this compound derivatives, as well as the high-throughput screening of libraries of this compound-based compounds for various biological activities. eurekaselect.comfrontiersin.org The exploration of this compound derivatives in the development of inhibitors for specific enzymes or targets involved in disease pathways is also a promising area of research.

Integration of this compound Production with Sustainable Biorefineries

Integrating this compound production into sustainable biorefinery concepts offers a pathway towards more environmentally friendly and economically viable production. Biorefineries aim to convert biomass and waste materials into a range of value-added products, including biofuels, biochemicals, and biomaterials. mdpi.comsrce.hrfrontiersin.orgbiofueljournal.comresearchgate.net

Lignocellulosic biomass, which is abundant and inexpensive, contains L-arabinose as a common component of its hemicellulose fraction. nih.gov This makes lignocellulosic biomass a potential sustainable feedstock for this compound production via enzymatic conversion of L-arabinose. nih.govresearchgate.net

Future research will focus on developing efficient methods for the extraction and purification of L-arabinose from lignocellulosic biomass, as well as engineering microorganisms or enzymes that can efficiently convert crude L-arabinose streams into this compound within an integrated biorefinery setting. researchgate.net The techno-economic feasibility and environmental impact of such integrated processes will also be crucial areas of investigation. mdpi.comresearchgate.net

Q & A

Q. Q1. What experimental methodologies are recommended for identifying and characterizing L-ribulose in complex carbohydrate mixtures?

To distinguish this compound from structurally similar sugars (e.g., L-ribose or L-xylulose), employ chromatographic techniques like HPLC with refractive index detection or chiral columns for enantiomeric separation. Enzymatic assays using isomerases (e.g., L-arabinose isomerase) can selectively convert substrates, enabling quantification via coupled spectrophotometric methods (e.g., NADH-dependent assays) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}-NMR, is critical for confirming stereochemistry and purity, as this compound’s distinct anomeric signals differentiate it from aldoses .

Q. Q2. How can researchers design experiments to synthesize this compound using bioconversion pathways?

this compound is commonly produced via enzymatic isomerization of substrates like L-arabinose or ribitol. Key steps include:

Enzyme Selection : Use immobilized L-arabinose isomerase (e.g., from Mesorhizobium loti) for high catalytic efficiency and reusability .

Reaction Optimization : Adjust pH (7.5–8.5), temperature (50–60°C), and metal cofactors (Mn2+^{2+} or Co2+^{2+}) to enhance isomerization rates .

Product Purification : Employ ion-exchange chromatography to separate this compound from unreacted substrates and byproducts .
A comparative table of bioconversion yields:

SubstrateEnzyme SourceYield (%)Reference
L-ArabinoseMesorhizobium loti78
RibitolGeobacillus thermodenitrificans65

Advanced Research Questions

Q. Q3. What strategies address contradictions in reported equilibrium constants for this compound formation via isomerases?

Discrepancies in equilibrium constants (KK') for reactions like L-arabinose ↔ this compound often stem from variations in buffer systems, cofactors, or assay conditions. For example:

  • Buffer Effects : Phosphate buffers at pH 8.0 yield K=0.12K' = 0.12 at 310.15 K, whereas carbonate cofactors may shift equilibrium .
  • Temperature Dependence : Higher temperatures (e.g., 343.15 K) favor this compound formation (K=1.08K' = 1.08) due to endothermic isomerization .
    To reconcile data, standardize assays using identical conditions (pH, ionic strength) and validate via isothermal titration calorimetry (ITC) for direct thermodynamic measurements.

Q. Q4. How can structural insights into this compound-binding enzymes improve bioconversion efficiency?

X-ray crystallography of L-ribulokinase reveals critical interactions:

  • This compound forms hydrogen bonds with Lys208 (3.0 Å) and Asp274 (2.7 Å) .
  • π-stacking with Trp126 stabilizes the substrate in the active site .
    These findings guide rational enzyme engineering (e.g., site-directed mutagenesis of Glu329 to reduce steric hindrance) to enhance substrate affinity and turnover rates.

Q. Q5. What advanced statistical methods are suitable for analyzing multi-omics data in this compound metabolic engineering?

Integrate transcriptomic, proteomic, and metabolomic datasets using:

Pathway Enrichment Analysis : Tools like KEGG Mapper to identify upregulated genes in this compound-producing pathways .

Machine Learning : Train regression models to predict yield based on fermentation parameters (e.g., pH, substrate concentration).

Flux Balance Analysis : Simulate metabolic fluxes in E. coli or Bacillus strains engineered for this compound synthesis .

Q. Q6. How should researchers resolve conflicting data on enzyme specificity in this compound biosynthesis?

Contradictory reports on enzyme efficiency (e.g., mannose-6-phosphate isomerase variants) require:

Comparative Kinetics : Measure kcat/Kmk_{\text{cat}}/K_m under standardized conditions.

Structural Dynamics : Use molecular dynamics simulations to assess conformational flexibility impacting substrate binding .

Reproducibility Checks : Replicate assays with strict controls for cofactors (e.g., Mn2+^{2+}) and purity of substrates .

Methodological Guidance

Q. Q7. What protocols ensure rigorous validation of this compound identity in novel synthesis routes?

Chromatographic Purity : Confirm >95% purity via HPLC with a reference standard.

Spectroscopic Confirmation : Match 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR shifts to published data (e.g., δ 212 ppm for ketone C1) .

Enzymatic Cross-Verification : Treat samples with this compound 3-epimerase and quantify resultant L-xylulose via LC-MS .

Q. Q8. How to design a robust hypothesis for studying this compound’s role in nucleoside analog synthesis?

Frame hypotheses around specific mechanisms:

  • "this compound’s C3 hydroxyl configuration enhances stereoselectivity in nucleoside phosphorylase-catalyzed reactions."
    Validate via:

Stereochemical Analysis : X-ray crystallography of enzyme-substrate complexes.

Kinetic Isotope Effects : Compare kcatk_{\text{cat}} for 12C^{12}\text{C}- vs. 13C^{13}\text{C}-labeled this compound .

Q. Q9. What are best practices for replicating this compound production studies?

  • Detailed Protocols : Publish step-by-step methods, including buffer compositions and enzyme immobilization techniques .
  • Data Transparency : Share raw chromatograms and NMR spectra in supplementary materials .
  • Negative Controls : Include reactions without enzymes or substrates to rule out non-specific conversion.

Q. Q10. How can researchers leverage "People Also Ask" data to identify gaps in this compound research?

Analyze trending questions (e.g., "Why is this compound stability pH-dependent?") to prioritize studies on:

Degradation Pathways : Accelerated stability testing under varying pH (4–9).

Stabilization Strategies : Formulate this compound with cryoprotectants (e.g., trehalose) for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.